molecular formula C6H9ClN2 B1354436 5-chloro-3-ethyl-1-methyl-1H-pyrazole CAS No. 29938-63-4

5-chloro-3-ethyl-1-methyl-1H-pyrazole

Cat. No.: B1354436
CAS No.: 29938-63-4
M. Wt: 144.6 g/mol
InChI Key: XZZMBFVRHGIIGW-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, ethyl, and methyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a variety of biological targets.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . The exact nature of these interactions would depend on the specific target and the structure of the pyrazole derivative.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

The compound’s solubility in polar organic solvents such as chloroform, dichloromethane, and alcohols suggests that it may be well-absorbed and distributed in the body. Its stability under normal temperature and pressure also suggests that it may have a reasonable half-life in the body.

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. For instance, the compound’s stability under normal temperature and pressure suggests that it may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of ethyl hydrazine with 3-chloro-2-butanone under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of pyrazoles often employs multicomponent reactions and cycloaddition techniques to enhance yield and efficiency. The use of catalysts such as copper or palladium can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

5-Chloro-3-ethyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.

    3-Ethyl-1-methyl-1H-pyrazole: Lacks the chlorine substitution.

    5-Chloro-1-methyl-1H-pyrazole: Lacks the ethyl substitution.

Uniqueness: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its overall stability and lipophilicity .

Properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZMBFVRHGIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476274
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29938-63-4
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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